N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide
Description
N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide is a synthetic acetamide derivative characterized by a cyclopentyl ring bearing a cyano group at the 1-position and a 3,4-dimethylphenylamino moiety attached to the acetamide backbone. Its synthesis likely follows pathways similar to those described for related N-cyclopentyl acetamide derivatives, involving nitrile reduction and subsequent coupling with aryl isothiocyanates or sulfonamides .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,4-dimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-6-14(9-13(12)2)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSYXWFFRTXVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2(CCCC2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide typically involves the following steps:
Formation of the Cyanocyclopentyl Intermediate: The starting material, cyclopentanone, is reacted with cyanide ion (e.g., sodium cyanide) in the presence of a suitable catalyst to form the cyanocyclopentyl intermediate.
Amination Reaction: The cyanocyclopentyl intermediate is then subjected to an amination reaction with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3,4-dimethylphenyl group enhances lipophilicity compared to electron-withdrawing groups (–NO₂ in 4c, –F in 4d), which may improve membrane permeability but reduce solubility .
- Linker Flexibility: Unlike piperidine-sulfonamide hybrids (3m) or ethyl-linked phenolic derivatives (9b) , the target compound’s direct aryl amino linkage may limit conformational flexibility, impacting target engagement.
Table 2: Reported Activities of Structural Analogs
Insights :
- The target compound’s 3,4-dimethylphenyl group may confer better CNS penetration compared to polar thiazole derivatives .
- Lack of sulfonamide or piperidine moieties likely reduces AChE affinity compared to 3m .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
- The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Thiazole derivatives (e.g., 4d) exhibit higher molecular weights and lower solubility due to aromatic stacking .
Structure-Activity Relationship (SAR)
- Electron-Donating Groups: 3,4-Dimethylphenyl enhances lipophilicity and may improve CNS uptake compared to electron-withdrawing –NO₂ or –F groups .
- Heterocyclic Rings : Thiazole or quinazoline cores introduce planar rigidity, favoring enzyme active-site binding (e.g., MAO-B) .
Biological Activity
N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a cyanocyclopentyl group and a dimethylphenylamino group attached to an acetamide backbone. Its molecular formula is with a molecular weight of approximately 303.362 g/mol. This structural composition allows it to interact with various biological targets, leading to diverse pharmacological effects .
Synthesis
The synthesis of this compound typically involves:
- Formation of Cyanocyclopentyl Intermediate : Cyclopentanone is reacted with cyanide ion in the presence of a catalyst.
- Amination Reaction : The intermediate undergoes an amination reaction with 3,4-dimethylaniline using a coupling agent like EDCI to yield the final product.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity.
2. Receptor Modulation
This compound may also modulate receptor activity. This modulation can influence various signaling pathways in cells, potentially leading to therapeutic effects in pain management and inflammation .
3. Antinociceptive Properties
In vivo studies have demonstrated that this compound exhibits antinociceptive properties, meaning it can reduce the sensation of pain. Research involving animal models has shown significant reductions in pain responses when treated with this compound compared to control groups .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound may bind to the active site of specific enzymes, inhibiting their function and altering metabolic pathways.
- Interaction with Receptors : It may interact with various receptors on cell membranes, modulating signaling cascades that influence physiological responses such as pain perception and inflammation.
These interactions suggest a multifaceted approach to its biological activity, making it a candidate for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
